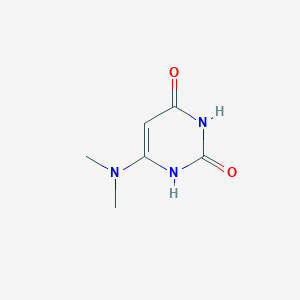![molecular formula C6H5N3O B3178317 1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 49834-67-5](/img/structure/B3178317.png)
1H-pyrazolo[3,4-b]pyridin-4-ol
Vue d'ensemble
Description
1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound with the molecular weight of 135.13 . It is a solid substance and is stored in a dry environment at 2-8°C . The IUPAC name for this compound is 3H-pyrazolo[3,4-b]pyridin-4-ol .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives has been extensively studied . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridin-4-ol consists of a pyrazole ring fused with a pyridine ring . It can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridin-4-ol are diverse and have been the subject of numerous studies . The reactions are often categorized based on the method used to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
1H-pyrazolo[3,4-b]pyridin-4-ol is a solid substance with a molecular weight of 135.13 . It is stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Diverse Applications
1H-Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridin-4-ol, are heterocyclic compounds with two tautomeric forms: 1H- and 2H-isomers. These compounds have diverse substituents at positions N1, C3, C4, C5, and C6, and their synthesis can start from a preformed pyrazole or pyridine. They have significant biomedical applications, showcasing the versatility of these compounds in scientific research (Donaire-Arias et al., 2022).
Inhibitor Properties
1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) is a potent inhibitor of CDK1/CDK2 and acts as a cytotoxic agent in cells, blocking cell cycle progression and inducing apoptosis. This illustrates its potential in cancer research and therapy (Misra et al., 2003).
Environment-Friendly Synthesis
The synthesis of 1H-Pyrazolo[3,4-b]pyridine can be achieved using methods like reduction, oxidation, oximation, and cyclization, starting from 2-chloronicotinic acid. This process is advantageous due to its simplicity, low cost, and eco-friendliness, suitable for large-scale production (Huang Bin & Zha Zhenglin, 2011).
Medicinal Chemistry Applications
A computational study identified 1H-pyrazolo[3,4-c]pyridin-5-ol and 2,6-naphthyridin-3-ol as valuable heteroaromatic ring systems for medicinal chemistry. Robust synthetic protocols for these compounds have been developed, highlighting their potential in the field (Júnior et al., 2016).
Pharmaceutical Research
1H-Pyrazolo[3,4-b]pyridine-phosphoramidate compounds have shown significant antileishmanial activity against Leishmania amazonensis promastigotes. This discovery is pivotal in the development of new drugs for treating leishmaniasis (Medeiros et al., 2017).
Kinase-Focused Library Development
The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a variant of these compounds, are attractive for drug-discovery, especially for ATP competitive binding to kinase enzymes. This has implications in cancer drug target screening (Smyth et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1,7-dihydropyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCKMMKPOGURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[3,4-b]pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine](/img/structure/B3178271.png)




![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)


